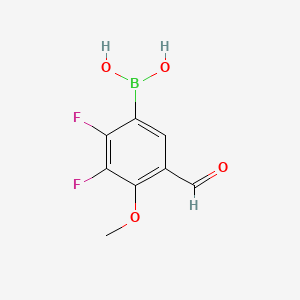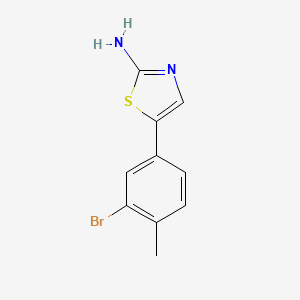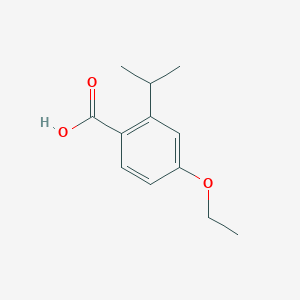
4-Ethoxy-2-isopropylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2-isopropylbenzoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol It is a derivative of benzoic acid, characterized by the presence of ethoxy and isopropyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-isopropylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity levels .
化学反应分析
Types of Reactions: 4-Ethoxy-2-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 4-ethoxy-2-isopropylbenzyl alcohol or aldehyde.
Substitution: Formation of halogenated derivatives such as 4-ethoxy-2-isopropylbromobenzene.
科学研究应用
4-Ethoxy-2-isopropylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins
作用机制
The mechanism of action of 4-Ethoxy-2-isopropylbenzoic acid involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research .
相似化合物的比较
4-Methoxy-2-isopropylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylbenzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity
Uniqueness: 4-Ethoxy-2-isopropylbenzoic acid is unique due to the combination of ethoxy and isopropyl groups, which influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
4-ethoxy-2-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-15-9-5-6-10(12(13)14)11(7-9)8(2)3/h5-8H,4H2,1-3H3,(H,13,14) |
InChI 键 |
GRZVIBHVKLAWKS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


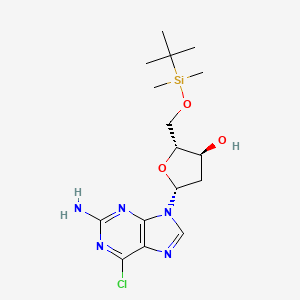
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
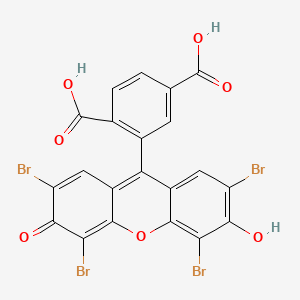
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
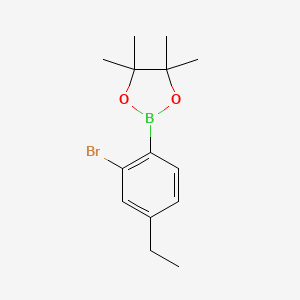
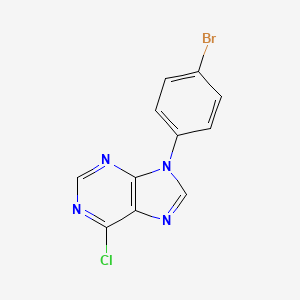
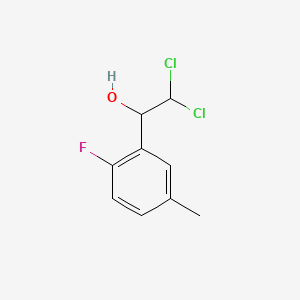
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
